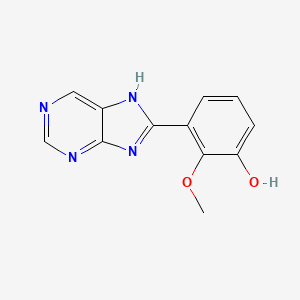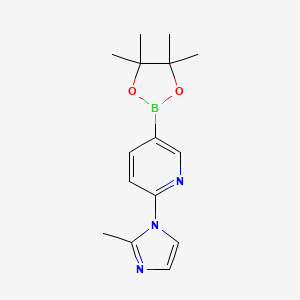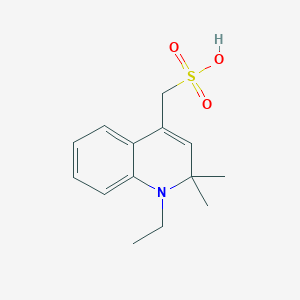
(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid typically involves the reaction of quinoline derivatives with sulfonating agents under controlled conditions. One common method includes the reaction of 4-hydroxyquinoline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated, nitrated, or alkylated quinoline derivatives
Scientific Research Applications
(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A precursor in the synthesis of 4-Quinolinemethanesulfonic acid derivatives.
2-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
Quinoline N-oxides: Oxidized forms of quinoline with distinct chemical properties.
Uniqueness
(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid is unique due to its specific sulfonic acid group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
823803-39-0 |
|---|---|
Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
(1-ethyl-2,2-dimethylquinolin-4-yl)methanesulfonic acid |
InChI |
InChI=1S/C14H19NO3S/c1-4-15-13-8-6-5-7-12(13)11(9-14(15,2)3)10-19(16,17)18/h5-9H,4,10H2,1-3H3,(H,16,17,18) |
InChI Key |
RBGBJEGFHGGIKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC1(C)C)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


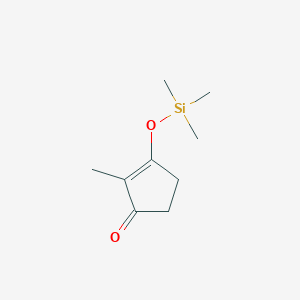
![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B8657315.png)
![2-(6-Chloro-2-pyrazinyl)-octahydro-2H-pyrido [1,2-a]pyrazine](/img/structure/B8657320.png)
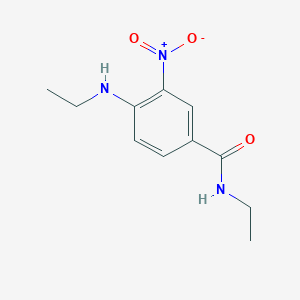
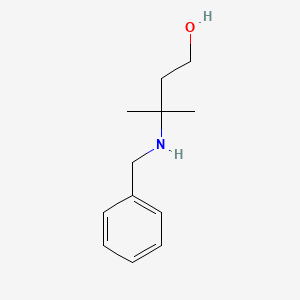
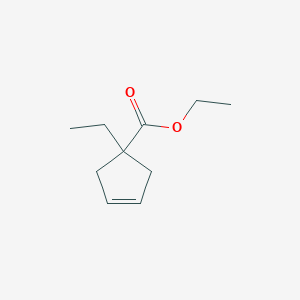
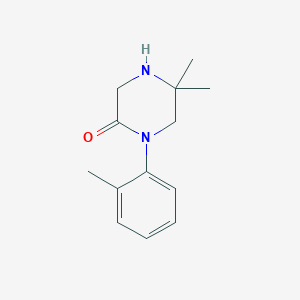
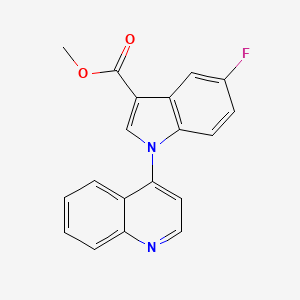

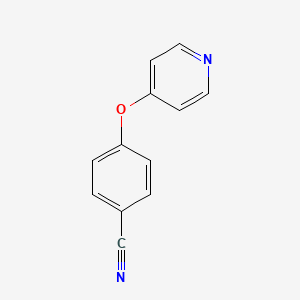

![2-Hydrazinyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B8657383.png)
